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2-Pentanone, 1-(2-furyl)-, also known as 1-(2-furyl)pentan-1-one or 2-pentanoyl furan, is a heterocyclic ketone. Its synthesis has been reported in various research studies using different methods, such as the Claisen condensation, Friedel-Crafts acylation, and Heck reaction. [, ]
These studies often involve characterization techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound. [, ]
Some research explores the potential antimicrobial activity of 2-pentanone, 1-(2-furyl)-. Studies have investigated its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [, ]
However, the results from these studies are not conclusive, and further research is needed to determine the efficacy and mechanism of action of this compound as an antimicrobial agent. [, ]
2-Pentanone, 1-(2-furyl)- has been identified as a flavoring compound in various food products, including cereals, dairy products, and snack foods. []
Research in this area often involves gas chromatography-mass spectrometry (GC-MS) analysis to identify and quantify volatile compounds responsible for the specific flavor profile of food products. []
1-(2-Furyl)-2-pentanone, also known as 2-pentanone with a 2-furyl substituent, is an organic compound characterized by its unique structure that includes a furan ring attached to a pentanone backbone. Its molecular formula is C₈H₈O, and it has a molecular weight of 136.15 g/mol. The compound is notable for its aromatic properties and is often studied for its potential applications in various fields, including pharmaceuticals and flavoring agents.
Several methods have been developed for the synthesis of 1-(2-Furyl)-2-pentanone:
1-(2-Furyl)-2-pentanone has various applications:
Several compounds share structural similarities with 1-(2-Furyl)-2-pentanone. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Pentanone | Ketone | Simple aliphatic ketone without aromatic ring |
| 5-Methyl-2-furanol | Alcohol | Contains hydroxyl group; more polar |
| Furfural | Aldehyde | Parent compound with furan ring; reactive aldehyde |
| 3-Penten-2-one | Alkene | Unsaturated structure; different reactivity |
The presence of the furan ring in 1-(2-Furyl)-2-pentanone distinguishes it from these compounds, imparting unique chemical reactivity and potential applications not found in simpler ketones or aliphatic structures.